

Comprehensive Technical Guide: Pharmacokinetics and Metabolism of Allitinib

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Compound Focus: Allitinib tosylate

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Introduction to Allitinib

Allitinib (AST1306) is a novel, orally active irreversible inhibitor targeting the epidermal growth factor receptor (EGFR) and human epidermal receptor 2 (ErbB2). As a structural analog of lapatinib, it features a key **acrylamide group** that enables irreversible covalent binding to cysteine residues (Cys797 in EGFR and Cys805 in ErbB2) via Michael addition. This mechanism provides prolonged target inhibition and distinguishes it from reversible tyrosine kinase inhibitors. Allitinib is currently in clinical development in China for treating various solid tumors and demonstrates superior efficacy to lapatinib in preclinical models, particularly in ErbB2-dependent cancer models [1] [2].

Analytical Methods for Quantification

LC-MS/MS Bioanalytical Method

A sensitive and validated LC-MS/MS method enables simultaneous quantification of Allitinib and its two major metabolites (M6 and M10) in human plasma [1].

- **Sample Volume:** 100 μ L of human plasma
- **Sample Preparation:** Protein precipitation

- **Chromatography:**
 - **Column:** Zorbax Eclipse Plus C18 (4.6 × 75 mm, 3.5 μm)
 - **Mobile Phase:** A) 2 mM ammonium acetate in water; B) 2 mM ammonium acetate in methanol
 - **Gradient:** Elution from 10% B to 90% B over 5 minutes
 - **Flow Rate:** 0.8 mL/min
 - **Total Run Time:** 5 minutes
- **Mass Spectrometry:** API 5000 triple quadrupole mass spectrometer with ESI source in positive ion mode
- **Lower Limits of Quantification (LLOQ):**
 - Allitinib: **0.300 ng/mL**
 - M6 (amide hydrolysis metabolite): **0.030 ng/mL**
 - M10 (dihydrodiol metabolite): **0.075 ng/mL** [1]

This method demonstrates high sensitivity and selectivity, successfully applied to characterize the pharmacokinetic profile of Allitinib and its metabolites in clinical studies.

Pharmacokinetic Properties of Allitinib

Basic Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of Allitinib derived from clinical studies:

Parameter	Value	Context
Time to Maximum Concentration (T~max~)	1.8 - 3.0 hours	Oral administration in humans [1] [2]
Half-Life (t~1/2~)	~4 hours (3.4 - 4.4 hours in rats)	Mean elimination half-life [1] [2]
Oral Bioavailability	5.7% (rat data)	Extensive first-pass metabolism [2]
Steady-State Exposure (M6)	11% of parent drug	Relative to Allitinib exposure [3]

Parameter	Value	Context
Steady-State Exposure (M10)	70% of parent drug	Relative to Allitinib exposure [3]

Allitinib exhibits **significant inter-patient variability** following oral administration, suggesting potential need for dose individualization in clinical practice. The low oral bioavailability is attributed to poor solubility, poor permeability, extensive first-pass metabolism, and potential efflux transport [2].

Metabolism and Biotransformation

Metabolic Pathways and Enzymology

Allitinib undergoes extensive metabolism, with **sixteen metabolites** identified in clinical studies. The electrophilic α,β -unsaturated carbonyl group serves as the primary site of biotransformation [3].

Table 2: Major Metabolic Pathways of Allitinib

Pathway	Key Metabolite(s)	Enzymes Involved	Structural Change
Amide Hydrolysis	M6 (Major circulating metabolite)	Non-CYP mediated	Cleavage of acrylamide side chain
Dihydrodiol Formation	M10 (Major circulating metabolite)	CYP450s + Epoxide Hydrolase	Addition of two hydroxyl groups
O-dealkylation	M1, M2, M5	Primarily CYP3A4/5, CYP1A2	Cleavage of benzyloxy group
Glutathione Conjugation	M14, M16 (Thiol conjugates)	Glutathione-S-Transferase (GST)	Covalent addition of glutathione
Hydroxylation	Multiple minor metabolites	Various CYP450 enzymes	Addition of hydroxyl groups

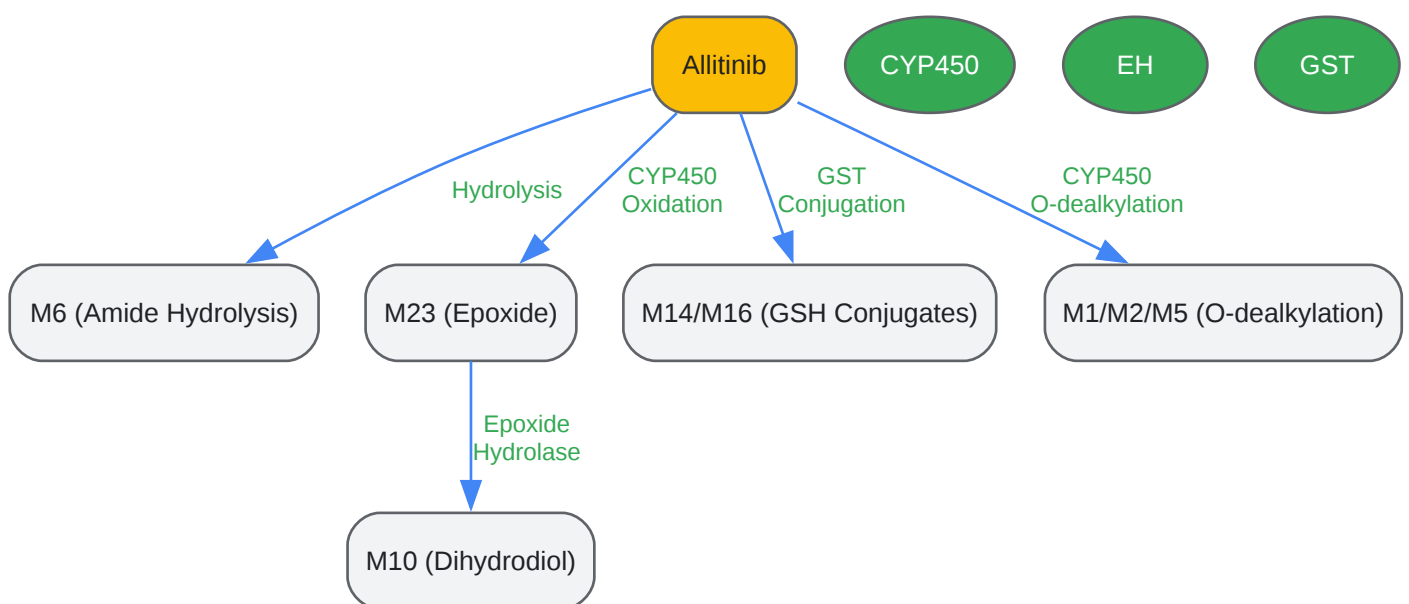
Table 3: Enzyme Systems in Allitinib Metabolism

Enzyme System	Specific Isoforms	Role in Allitinib Metabolism
Cytochrome P450 (CYP)	CYP3A4/5, CYP1A2 (Primary); CYP2C8, CYP2D6 (Minor)	O-dealkylation, hydroxylation, epoxidation leading to dihydrodiol formation
Epoxide Hydrolase (EH)	Microsomal Epoxide Hydrolase	Hydrolysis of reactive epoxide intermediates to form dihydrodiol metabolites (e.g., M10)
Glutathione-S-Transferase (GST)	Multiple GST isoforms	Direct conjugation with the acrylamide group, independent of CYP450

The formation of **M10** occurs through a two-step process: initial CYP-mediated oxidation to form a reactive epoxide intermediate, followed by EH-catalyzed hydrolysis to the dihydrodiol. The **glutathione conjugates** (M14, M16) provide evidence of reactive intermediate formation but are primarily generated via direct conjugation rather than P450-mediated bioactivation [3] [2].

Metabolic Pathway Visualization

The following diagram illustrates the major metabolic pathways of Allitinib and the enzymes involved:



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> Major metabolic pathways of Allitinib and the enzymes responsible for its biotransformation.

Clinical Implications and Clinical Development Considerations

The pharmacokinetic and metabolic profile of Allitinib presents several important considerations for its clinical development and therapeutic use:

- **Pharmacologically Active Metabolites:** Metabolites M6 and M10 demonstrate significant pharmacological activity and contribute to the overall efficacy profile. M10 reaches steady-state exposures approximately 70% of the parent drug, necessitating consideration in dose-response relationships [3] [2].
- **Interpatient Variability:** Significant variability in Allitinib exposure was observed between patients, potentially influenced by individual differences in metabolic enzyme expression and activity. Therapeutic drug monitoring may be beneficial in clinical practice [1].
- **Drug Interaction Potential:** As a substrate for multiple CYP450 enzymes (particularly CYP3A4 and CYP1A2), Allitinib may be susceptible to drug interactions with strong inducers or inhibitors of these pathways. Concomitant medications should be carefully evaluated [3] [2].
- **Reactive Metabolite Formation:** The detection of glutathione conjugates and dihydrodiol metabolites indicates the formation of reactive intermediates. While the glutathione conjugation occurs primarily via direct GST-mediated conjugation rather than CYP-mediated bioactivation, this profile warrants continued safety monitoring in clinical development [3] [2].

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